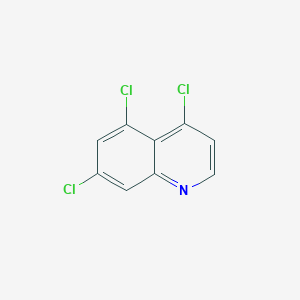
4,5,7-Trichloroquinoline
概要
説明
4,5,7-Trichloroquinoline is a heterocyclic compound . It has a molecular formula of C9H4Cl3N and a molecular weight of 232.5 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4,5,7-Trichloroquinoline consists of a quinoline ring substituted with three chlorine atoms . The InChI key is WWFMSYKATMDLJP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,5,7-Trichloroquinoline is a solid at room temperature . It has a molecular weight of 232.49 .科学的研究の応用
Antimalarial and Anticancer Properties
Chloroquine (CQ) and its derivatives, including those based on the 4,5,7-trichloroquinoline scaffold, have been extensively studied for their antimalarial properties since World War II. Despite the emergence of CQ-resistant strains of Plasmodium falciparum, research has pivoted towards repurposing these compounds for other therapeutic applications, notably in oncology. Several novel compounds based on the 4-aminoquinoline scaffold, closely related to 4,5,7-trichloroquinoline, have demonstrated potential in managing various infectious and noninfectious diseases. Their biochemical properties have been repurposed for applications in cancer therapy, particularly as synergistic partners in combination chemotherapy due to their ability to sensitize tumor cells to cell-killing effects by ionizing radiation and chemotherapeutic agents (Njaria, Okombo, Njuguna, & Chibale, 2015). Additionally, chloroquine and its analogs have been shown to sensitize breast cancer cells to chemotherapy independent of autophagy, suggesting their potential in cancer treatment beyond their traditional use (Maycotte, Aryal, Cummings, Thorburn, Morgan, & Thorburn, 2012).
Synthesis and Antimalarial Activity of Hybrid Derivatives
Research has also focused on the synthesis of hybrid derivatives combining 4-aminoquinoline with other functional groups to enhance antimalarial activity. For instance, hybrid 4-aminoquinoline-1,3,5-triazine derivatives have been synthesized and shown to possess mild to moderate antimalarial activity. These studies indicate the potential of modifying the 4,5,7-trichloroquinoline structure to develop new therapeutic agents with improved efficacy against malaria (Bhat, Singh, Yadav, Kumar, Gahtori, Das, Chetia, Prakash, & Mahanta, 2016).
Safety and Hazards
特性
IUPAC Name |
4,5,7-trichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFMSYKATMDLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346863 | |
| Record name | 4,5,7-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,7-Trichloroquinoline | |
CAS RN |
23834-01-7 | |
| Record name | 4,5,7-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23834-01-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common starting materials and synthetic routes for producing 4,5,7-trichloroquinoline?
A1: 4,5,7-Trichloroquinoline is primarily synthesized using 3,5-dichloroaniline as the starting material. Several synthetic routes have been explored, each with its advantages and limitations:
- Route 1: Via 5,7-Dichloro-4-hydroxyquinoline: This approach involves synthesizing 5,7-dichloro-4-hydroxyquinoline as an intermediate, which can be further processed with or without dehydroxyation to obtain the final product [].
- Route 2: Via 2,4,5,7-Tetrachloroquinoline: This method involves the synthesis and subsequent dechlorination of 2,4,5,7-tetrachloroquinoline to yield 4,5,7-trichloroquinoline [].
- Route 3: Via Quinoline Oxide: This route utilizes oxidation to form quinoline oxide, followed by substitution and reduction to obtain 4,5,7-trichloroquinoline [].
- Route 4: Using Acrylonitrile: A more recent approach utilizes 3,5-dichloroaniline and acrylonitrile in a three-step process that has been highlighted for its industrial feasibility [].
- Route 5: Using Ethyl Orthoformate and Cyanoacetic Ester: This four-step synthesis utilizes ethyl orthoformate, cyanoacetic ester, and 3,5-dichloroaniline through condensation, cyclization, hydrolyzation, and chlorination reactions [].
Q2: What is the role of 5,7-dichloro-2,3-dihydroquinolin-4-(1H)-one in the synthesis of 4,5,7-trichloroquinoline?
A2: 5,7-Dichloro-2,3-dihydroquinolin-4-(1H)-one serves as a crucial intermediate in one of the synthetic pathways for producing 4,5,7-trichloroquinoline. This intermediate is synthesized through a reaction between 3,5-dichloroaniline and acrylic acid, followed by cyclization in the presence of polyphosphoric acid []. This specific route highlights the importance of exploring different synthetic pathways to optimize the production of 4,5,7-trichloroquinoline.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

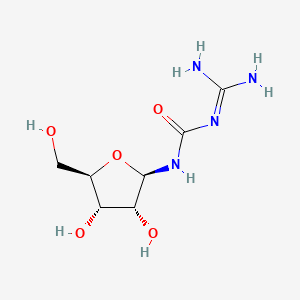
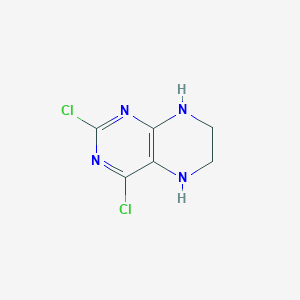
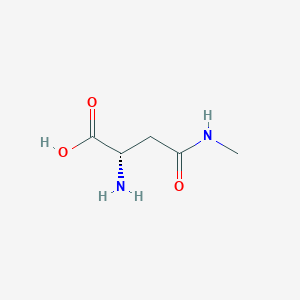
![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)


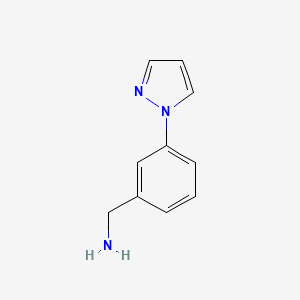


![2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580718.png)
![2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580719.png)
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1580720.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B1580722.png)
